molecular formula C9H7BrN2O2 B1520788 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid CAS No. 1060795-03-0

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

Cat. No.: B1520788
CAS No.: 1060795-03-0
M. Wt: 255.07 g/mol
InChI Key: YFHPUFLHVMUSKN-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is a brominated pyrrolopyridine derivative with potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound features a bromine atom at the 5-position of the pyrrolopyridine ring, which can influence its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid typically involves the bromination of 1H-pyrrolo[2,3-B]pyridin-3-YLacetic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Purification steps, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydrogenated derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromates or hypobromites.

  • Reduction: Hydrogenated derivatives.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used to study biological processes and pathways involving brominated pyrrolopyridines.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridine

  • 5-Bromo-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

  • 5-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-yl)thiazol-2-amine

Properties

IUPAC Name

2-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-6-2-7-5(1-8(13)14)3-11-9(7)12-4-6/h2-4H,1H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHPUFLHVMUSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Reactant of Route 2
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
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2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
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2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
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2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
Reactant of Route 6
2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid

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